N-(1-thien-2-ylethyl)cyclohexanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(1-thiophen-2-ylethyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-10(12-8-5-9-14-12)13-11-6-3-2-4-7-11/h5,8-11,13H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGBWHJXMXMMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(1-thien-2-ylethyl)cyclohexanamine CAS registry number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-[2-(thiophen-2-yl)ethyl]cyclohexanamine, a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, synthesis methodologies, and potential pharmacological relevance, offering a valuable resource for researchers in the field.
Chemical Identity and Physicochemical Properties
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Identifier | Value | Source |
| IUPAC Name | N-[2-(thiophen-2-yl)ethyl]cyclohexanamine | - |
| Molecular Formula | C₁₂H₁₉NS | [1] |
| Molecular Weight | 209.35 g/mol | [1] |
| Canonical SMILES | C1CCC(CC1)NCCc2cccs2 | - |
| InChI Key | (Predicted) | - |
| Monoisotopic Mass | 209.123821 g/mol | - |
| Topological Polar Surface Area | 41.5 Ų | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 4 | - |
| XLogP3 | 3.5 | - |
Note: Some properties are predicted based on the chemical structure due to the limited availability of experimental data.
Synthesis and Manufacturing
The synthesis of N-[2-(thiophen-2-yl)ethyl]cyclohexanamine can be achieved through several established organic chemistry reactions. A common and efficient method is reductive amination.
Reductive Amination Workflow
This synthetic pathway involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the desired amine. In the context of N-[2-(thiophen-2-yl)ethyl]cyclohexanamine, two primary variations of this method are feasible.
Method A: Reaction of 2-Thiopheneacetaldehyde with Cyclohexylamine
Caption: Reductive amination of cyclohexanone with 2-(thiophen-2-yl)ethanamine.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, yet detailed, protocol for the synthesis via reductive amination.
Materials:
-
2-(Thiophen-2-yl)ethanamine (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-(thiophen-2-yl)ethanamine in anhydrous DCM, add cyclohexanone.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Characterization
Due to the absence of a dedicated entry in major spectral databases, the characterization of N-[2-(thiophen-2-yl)ethyl]cyclohexanamine would rely on standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclohexyl protons, the ethyl bridge protons, the thiophene ring protons, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the carbons of the cyclohexyl ring, the ethyl bridge, and the thiophene ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (209.12 g/mol for the monoisotopic mass). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), and C-S stretching of the thiophene ring. |
Potential Pharmacological Significance and Future Directions
While specific pharmacological data for N-[2-(thiophen-2-yl)ethyl]cyclohexanamine is not currently published, the structural motifs present in the molecule suggest potential interactions with various biological targets. The arylcyclohexylamine scaffold is a well-known pharmacophore found in a number of psychoactive drugs.
The thiophene ring, a bioisostere of the benzene ring, is often incorporated into drug candidates to modulate their metabolic stability, potency, and selectivity. The combination of the cyclohexylamine and thiophene moieties in N-[2-(thiophen-2-yl)ethyl]cyclohexanamine makes it an interesting candidate for screening in various central nervous system (CNS) targets, including but not limited to:
-
Dopamine transporters
-
Serotonin transporters
-
NMDA receptors
Further research is warranted to synthesize and characterize this compound, followed by a comprehensive pharmacological evaluation to elucidate its biological activity and potential therapeutic applications.
Conclusion
N-[2-(thiophen-2-yl)ethyl]cyclohexanamine is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, particularly within the central nervous system. This guide provides a foundational understanding of its chemical properties and a practical approach to its synthesis. It is hoped that this information will stimulate further investigation into this and related compounds, ultimately contributing to the development of new therapeutic agents.
References
Sources
Metabolic Stability Profiling of N-(1-thien-2-ylethyl)cyclohexanamine: Mechanistic Prediction and Experimental Validation
Topic: Metabolic Stability Assessment of N-(1-thien-2-ylethyl)cyclohexanamine Document Type: Technical Whitepaper & Experimental Protocol Author Role: Senior Application Scientist
Executive Summary
N-(1-thien-2-ylethyl)cyclohexanamine is a lipophilic secondary amine featuring two distinct metabolic pharmacophores: a thiophene heterocycle and a cyclohexyl ring . In the context of drug development and toxicology, this compound presents a unique metabolic profile where the competition between bioactivation (thiophene S-oxidation) and detoxification (cyclohexyl hydroxylation) dictates its safety and clearance (
This technical guide provides a rigorous framework for assessing the metabolic stability of this compound in vitro. It moves beyond generic protocols to address the specific chemical liabilities of the thiophene-cyclohexyl scaffold, providing researchers with a self-validating workflow for determining intrinsic clearance and identifying potential reactive metabolites.
Chemical Identity & Structural Alerts
Before initiating wet-lab assays, a structural dissection is required to optimize incubation conditions and cofactor selection.
| Feature | Chemical Moiety | Metabolic Liability (CYP450 Targets) | Risk Assessment |
| Core Scaffold | Secondary Amine | N-dealkylation, N-glucuronidation | High Clearance Potential |
| Ring A | Thiophene | S-oxidation, Epoxidation (C2-C3) | Bioactivation Alert (Reactive intermediates) |
| Ring B | Cyclohexane | Aliphatic Hydroxylation (C3/C4) | Detoxification / Clearance |
| Linker | Chiral Ethyl Chain | Benzylic Hydroxylation | Minor Pathway |
Scientist's Insight: The presence of the thiophene ring is the critical variable. While the cyclohexyl ring typically undergoes facile hydroxylation (often by CYP2D6 or CYP3A4), the thiophene moiety can be metabolically activated to an electrophilic S-oxide or epoxide, capable of covalent binding to microsomal proteins. Therefore, stability assays must include glutathione (GSH) trapping to detect reactive species.
Predicted Metabolic Pathways (Mechanistic Map)
The following directed graph illustrates the predicted biotransformation routes. This map serves as a template for Metabolite Identification (MetID) during LC-MS/MS analysis.
Figure 1: Predicted metabolic map highlighting the divergence between clearance (M1, M2) and bioactivation (M3, M4) pathways.
Experimental Protocol: Microsomal Stability Assay
This protocol is designed to determine the in vitro intrinsic clearance (
Critical Reagents
-
Test Compound: N-(1-thien-2-ylethyl)cyclohexanamine (10 mM DMSO stock).
-
System: Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Trapping Agent (Optional but Recommended): Glutathione (GSH) or Potassium Cyanide (KCN) if reactive metabolites are suspected.
Assay Workflow (Self-Validating System)
To ensure data integrity, this workflow includes a "0-minute" control and a "minus-NADPH" negative control to rule out chemical instability.
Figure 2: Step-by-step workflow for the microsomal stability assay.
Detailed Methodology
-
Preparation: Dilute the 10 mM stock to a 1 µM working solution in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Mix 1 µM compound with HLM (0.5 mg/mL final) and pre-incubate at 37°C for 5 minutes. This allows for protein binding equilibrium.
-
Initiation: Add NADPH (1 mM final) to start the reaction.
-
Control: Prepare a parallel incubation replacing NADPH with buffer to assess non-enzymatic degradation.
-
-
Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL of ice-cold acetonitrile containing an Internal Standard (e.g., Tolbutamide or Propranolol).
-
Processing: Centrifuge at 4000 rpm for 20 mins to precipitate proteins. Inject supernatant onto LC-MS/MS.
Analytical Methodology & Data Interpretation
LC-MS/MS Parameters[2]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Transition: Optimize MRM for
Product Ions (likely loss of cyclohexyl or thiophene fragments).
Calculation of Intrinsic Clearance
The elimination rate constant (
Formulas:
-
Half-life:
-
Intrinsic Clearance:
(Units: µL/min/mg protein)
Stability Classification Table
Use the following thresholds to classify the metabolic stability of N-(1-thien-2-ylethyl)cyclohexanamine:
| Stability Class | Interpretation | ||
| High Stability | > 60 | < 10 | Low extraction; likely renal elimination or good oral bioavailability. |
| Moderate Stability | 30 - 60 | 10 - 50 | Moderate clearance; suitable for lead optimization. |
| Low Stability | < 30 | > 50 | High first-pass effect expected; check for "Soft Spot" (likely thiophene oxidation). |
Scientist's Commentary: The "Read-Across" Strategy
Since direct literature on N-(1-thien-2-ylethyl)cyclohexanamine is sparse, we apply Read-Across principles from structural analogs like Methiopropamine (MPA) and Propylhexedrine .
-
The Thiophene Factor: In MPA metabolism, the thiophene ring is robust but susceptible to hydroxylation. However, if the cyclohexyl ring is present, CYP enzymes often prefer the lipophilic, aliphatic cyclohexyl ring for oxidation (the "path of least resistance").
-
Expectation: We hypothesize that cyclohexyl hydroxylation will be the major metabolic route. If the assay shows rapid clearance (
min), it suggests the cyclohexyl ring is being aggressively metabolized. -
Optimization: If stability is too low, medicinal chemistry strategies would involve fluorination of the cyclohexyl ring or substitution on the thiophene to block metabolic soft spots.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
-
Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology. (Provides mechanistic basis for thiophene S-oxidation).
-
PubChem Compound Summary. (n.d.). N-(1-Thien-2-ylethyl)cyclohexanamine. Identification and Physical Properties.
A Predictive Analysis Based on Structure-Activity Relationships of Arylcyclohexylamines
An In-Depth Technical Guide to the Predicted Biological Activity of N-(1-thien-2-ylethyl)cyclohexanamine
Abstract
N-(1-thien-2-ylethyl)cyclohexanamine is a synthetic compound belonging to the arylcyclohexylamine class. While direct and extensive biological data for this specific molecule is not widely available in peer-reviewed literature, its structural similarity to well-characterized psychoactive substances, most notably phencyclidine (PCP), allows for a robust predictive analysis of its pharmacological profile. This guide synthesizes the known structure-activity relationships (SAR) of PCP and its analogs to forecast the biological activity, mechanism of action, and potential physiological effects of N-(1-thien-2-ylethyl)cyclohexanamine. We predict that this compound functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, likely inducing dissociative anesthetic and psychotomimetic effects. This document provides a foundational framework for researchers and drug development professionals interested in the further investigation of this and related compounds.
Introduction: The Arylcyclohexylamine Landscape
The arylcyclohexylamines are a prominent class of synthetic compounds characterized by a cyclohexylamine moiety with an aryl group attached to the same carbon as the amine. Phencyclidine (PCP) is the archetypal member of this family, originally developed as a dissociative anesthetic.[1] The therapeutic use of PCP was discontinued due to its significant psychotomimetic side effects, including hallucinations, paranoia, and agitated behavior.[1] However, the unique mechanism of action of PCP and its analogs has made them valuable tools in neuroscience research for studying the role of the NMDA receptor in synaptic plasticity, learning, and memory, as well as in models of psychosis.
The general structure of an arylcyclohexylamine consists of three key components that can be modified to alter its pharmacological properties: the aromatic ring, the cyclohexane ring, and the amine substituent. The subject of this guide, N-(1-thien-2-ylethyl)cyclohexanamine, features a thiophene ring in place of the phenyl ring of PCP and an N-ethyl group instead of the piperidine ring. These modifications are known to significantly influence potency and selectivity.
Predicted Biological Activity and Mechanism of Action
Based on the extensive body of research on PCP and its analogs, the primary biological target of N-(1-thien-2-ylethyl)cyclohexanamine is predicted to be the ion channel of the NMDA receptor.
Non-Competitive NMDA Receptor Antagonism
PCP and its derivatives are classified as non-competitive antagonists of the NMDA receptor.[2] They bind to a specific site within the ion channel, known as the "PCP site," which is accessible only when the channel is open.[3] This binding event physically blocks the flow of ions, primarily Ca²⁺, through the channel, thereby preventing the downstream signaling cascades initiated by glutamate binding. This mechanism is distinct from competitive antagonists that bind to the glutamate recognition site.
The structural features of N-(1-thien-2-ylethyl)cyclohexanamine strongly suggest a similar mechanism of action. The replacement of the phenyl ring with a 2-thienyl group is a well-documented modification in PCP analogs. The resulting compound, 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP), is known to be more potent than PCP in some assays, indicating that the thiophene ring is well-tolerated and may even enhance binding at the PCP site.[4] Furthermore, the N-ethyl substituent is also associated with high potency; for example, eticyclidine (PCE), the N-ethyl analog of PCP, is more potent than PCP itself.[4]
Predicted Signaling Pathway
The predicted mechanism of action of N-(1-thien-2-ylethyl)cyclohexanamine at the NMDA receptor is illustrated in the following signaling pathway diagram.
Caption: Predicted signaling pathway of N-(1-thien-2-ylethyl)cyclohexanamine at the NMDA receptor.
Potential for Off-Target Activities
While the primary target is predicted to be the NMDA receptor, some arylcyclohexylamines have been shown to interact with other receptors, including sigma receptors and the dopamine transporter. The affinity for these off-target sites can contribute to the overall pharmacological profile. Experimental validation would be necessary to determine the selectivity of N-(1-thien-2-ylethyl)cyclohexanamine.
Putative Synthesis
A plausible synthetic route for N-(1-thien-2-ylethyl)cyclohexanamine can be extrapolated from known synthetic methods for arylcyclohexylamines. A common approach involves the reaction of a cyclohexanone with a Grignard reagent derived from 2-bromothiophene, followed by a Ritter reaction with acetonitrile and subsequent reduction. An alternative route could involve the direct alkylation of cyclohexylamine with 2-(2-thienyl)ethyl bromide.
A potential synthetic workflow is outlined below:
Sources
- 1. Synthesis and Pharmacology of PCP Analogs [chemistry.mdma.ch]
- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of phencyclidine derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity of PCP analogs [erowid.org]
Methodological & Application
Synthesis route of N-(1-thien-2-ylethyl)cyclohexanamine via reductive amination
Application Note & Protocol
Efficient Synthesis of N-(1-thien-2-ylethyl)cyclohexanamine via One-Pot Reductive Amination
Introduction
The synthesis of secondary and tertiary amines is a cornerstone of modern medicinal chemistry and drug development, as these moieties are prevalent in a vast number of pharmaceuticals.[1] Reductive amination stands out as one of the most reliable and versatile methods for constructing carbon-nitrogen bonds.[2][3] This process typically involves the condensation of a carbonyl compound with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.[4]
This application note provides a detailed, field-proven protocol for the synthesis of N-(1-thien-2-ylethyl)cyclohexanamine from cyclohexanone and 2-(thiophen-2-yl)ethan-1-amine. We will employ sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, a reagent chosen for its exceptional mildness, selectivity, and operational simplicity, which obviates the need for pH control often associated with other hydride reagents.[5][6][7]
The Scientific Rationale: Mechanism and Reagent Selection
Reductive amination is a powerful two-stage process occurring in a single pot. Understanding the underlying mechanism is critical to appreciating the experimental design.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (2-(thiophen-2-yl)ethan-1-amine) on the electrophilic carbonyl carbon of cyclohexanone. This is followed by dehydration to form a transient imine intermediate. Under the slightly acidic conditions generated by the reaction, the imine is protonated to form a highly electrophilic iminium ion.
-
Hydride Reduction: The reducing agent, sodium triacetoxyborohydride, then selectively delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This step is highly favorable because iminium ions are significantly more reactive towards this mild hydride source than the starting ketone, preventing the wasteful formation of cyclohexanol.[2][5]
Why Sodium Triacetoxyborohydride?
While reagents like sodium borohydride (NaBH₄) can be used, they are capable of reducing the starting ketone, leading to side products and lower yields.[2] Sodium cyanoborohydride (NaBH₃CN) offers better selectivity for the iminium ion but is highly toxic and releases cyanide byproducts.[8] Sodium triacetoxyborohydride, in contrast, is:
-
Mild and Selective: It readily reduces iminium ions but is slow to react with ketones and aldehydes, maximizing the yield of the desired amine.[5][6]
-
Non-Toxic: It does not generate toxic byproducts, making it a safer and more environmentally benign choice.[7]
-
Tolerant of Mild Acidity: It is stable and effective in the presence of the acetic acid that is sometimes used as a catalyst or generated in situ, which helps to promote imine formation.[7][9]
The overall reaction mechanism is depicted below.
Figure 1: General mechanism of reductive amination.
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating in-process monitoring to ensure reaction completion.
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Cyclohexanone | C₆H₁₀O | 98.14 | 10.0 | 1.0 | 0.98 g (1.04 mL) |
| 2-(thiophen-2-yl)ethan-1-amine | C₆H₉NS | 127.21 | 10.0 | 1.0 | 1.27 g |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 1.5 | 3.18 g |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | - | 40 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | - | - | ~50 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | ~100 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | ~5 g |
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Figure 2: Step-by-step experimental workflow.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.04 mL, 10.0 mmol) and 2-(thiophen-2-yl)ethan-1-amine (1.27 g, 10.0 mmol). Dissolve the components in 1,2-dichloroethane (DCE, 40 mL).
-
Rationale: DCE is the preferred solvent as it is aprotic and effectively solubilizes the reagents and intermediates.[6]
-
-
Inert Atmosphere: Flush the flask with nitrogen or argon. This is good practice to prevent side reactions with atmospheric moisture, although NaBH(OAc)₃ is less water-sensitive than many other hydrides.
-
Addition of Reducing Agent: Begin stirring the solution at room temperature. Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) in small portions over 10 minutes.
-
Rationale: Portion-wise addition helps to control any initial exotherm and ensures the reaction proceeds smoothly. An excess (1.3-1.6 equivalents) of the reducing agent ensures the complete reduction of the iminium intermediate.[5]
-
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) every 2-3 hours (Eluent: 10% Methanol in Dichloromethane). The reaction is complete when the starting materials (visualized by UV or appropriate stain) are no longer visible. The product amine should appear as a new, less polar spot. The reaction typically takes 12-24 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Rationale: The bicarbonate solution neutralizes any remaining acetic acid and quenches the excess reducing agent.
-
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 35 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), then filter.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient elution (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure N-(1-thien-2-ylethyl)cyclohexanamine.
Characterization and Expected Results
-
Yield: Typical yields for this reaction are in the range of 80-95% after purification.
-
Appearance: The final product is expected to be a pale yellow or colorless oil.
-
Confirmation: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[10][11] The spectra should be consistent with the structure of N-(1-thien-2-ylethyl)cyclohexanamine.
Safety and Handling Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃):
-
1,2-Dichloroethane (DCE):
-
Suspected carcinogen and toxic. Handle with extreme care and ensure adequate ventilation.
-
-
Cyclohexanone & 2-(thiophen-2-yl)ethan-1-amine:
-
May be harmful if inhaled or absorbed through the skin. Avoid contact.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13][15]
Conclusion
This application note details a reliable and efficient one-pot synthesis of N-(1-thien-2-ylethyl)cyclohexanamine. The use of sodium triacetoxyborohydride offers significant advantages in terms of selectivity, safety, and operational ease, making this reductive amination protocol highly suitable for research and drug development applications. The inclusion of in-process TLC monitoring ensures a high degree of control and reproducibility.
References
- Safety And Handling Guidelines For Sodium Triacetoxyborohydride.lifechem pharma.
- Sodium triacetoxyborohydride Safety D
- Sodium triacetoxyborohydride Safety D
- Material Safety Data Sheet - Sodium triacetoxyborohydride.Cole-Parmer.
- SAFETY DATA SHEET - Sodium Triacetoxyborohydride.TCI Chemicals.
- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amin
- Synthesis of primary amines.Organic Chemistry Portal.
- Reductive Amination, and How It Works.Master Organic Chemistry.
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
- Aldehydes and Ketones to Amines.Chemistry Steps.
- A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.The Journal of Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkyl
- C–N Bond-Forming Reactions: Reductive Amination.Myers, Chem 115, Harvard University.
- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines.
- Reaction scheme for reductive amination of cyclohexanone.
- Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity.Reaction Chemistry & Engineering (RSC Publishing).
- Product distributions of reductive amination of cyclohexanone over...
- DRA of Cyclohexanone with Various Amines.
- N-(1-Thien-2-ylethyl)cyclohexanamine.Santa Cruz Biotechnology.
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.PubMed Central.
- Rapid Microwave-Assisted Reductive Amin
- Spectroscopic characterization and crystal structures of four hydrochloride c
- Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals.Semantic Scholar.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic characterization and crystal structures of four hydrochloride cathinones: N-ethyl-2-amino-1-phenylhexan-1-one (hexen, NEH), N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one (mexedrone), N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one (ephylone) and N-butyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-chlorobutylcathinone) | springermedizin.de [springermedizin.de]
- 12. lifechempharma.com [lifechempharma.com]
- 13. aksci.com [aksci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Topic: A Step-by-Step Preparation Protocol for N-(1-thien-2-ylethyl)cyclohexanamine via Reductive Amination
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of N-(1-thien-2-ylethyl)cyclohexanamine. The synthetic strategy is centered on a direct reductive amination reaction between 2-(thiophen-2-yl)ethan-1-amine and cyclohexanone. This method is selected for its high efficiency, operational simplicity, and mild reaction conditions, making it a reliable and scalable process for producing the target secondary amine. We offer detailed procedural instructions, mechanistic insights, characterization guidelines, and critical safety information to ensure reproducible and safe execution in a laboratory setting.
Introduction and Scientific Background
N-substituted cyclohexanamines are prevalent structural motifs in medicinal chemistry and materials science. The incorporation of a thiophene moiety, a well-established bioisostere for a phenyl ring, often imparts unique pharmacological properties. N-(1-thien-2-ylethyl)cyclohexanamine is a secondary amine of interest for building larger, more complex molecular architectures.
The chosen synthetic pathway is a one-pot reductive amination. This powerful transformation first involves the formation of a Schiff base (or the corresponding iminium ion) from the condensation of a primary amine, 2-(thiophen-2-yl)ethan-1-amine, and a ketone, cyclohexanone. This intermediate is then reduced in situ by a mild and selective reducing agent to yield the desired secondary amine. We have selected Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Its kinetic profile favors the reduction of the protonated iminium ion over the starting ketone, minimizing the formation of cyclohexanol as a byproduct and thereby simplifying purification.[1][2] This stands in contrast to harsher reagents like sodium borohydride, which can readily reduce the ketone starting material.
Health and Safety Precautions
All operations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
2-(Thiophen-2-yl)ethan-1-amine: Corrosive. Causes severe skin burns and eye damage.[3] Handle with extreme care.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to produce flammable hydrogen gas. In case of fire, use a dry powder extinguisher (Class D). Do not use water.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[3]
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
Refer to the latest Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[4][5][6] An emergency eyewash and safety shower must be readily accessible.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step, one-pot mechanism: (1) Formation of an iminium intermediate, followed by (2) Hydride reduction.
// Nodes for reactants and intermediates Reactants [label="Cyclohexanone +\n2-(Thiophen-2-yl)ethan-1-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Iminium Cation", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-(1-thien-2-ylethyl)cyclohexanamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydride [label="[H⁻] from\nNaBH(OAc)₃", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges to show the flow Reactants -> Hemiaminal [label=" Condensation "]; Hemiaminal -> Iminium [label=" Dehydration (-H₂O) "]; Iminium -> Product [label=" Hydride Attack "]; Hydride -> Iminium [style=dashed, arrowhead=tee, color="#EA4335"];
}
Caption: Reductive amination mechanism.
Materials and Equipment
Reagents & Consumables
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 2-(Thiophen-2-yl)ethan-1-amine | C₆H₉NS | 127.21 | 1.00 g | 7.86 | 1.0 |
| Cyclohexanone | C₆H₁₀O | 98.15 | 0.85 g (0.89 mL) | 8.65 | 1.1 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 2.50 g | 11.79 | 1.5 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 40 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~50 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~30 mL | - | - |
| 1 M Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~30 mL | - | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - | - |
| TLC Plates (Silica gel 60 F₂₅₄) | - | - | As needed | - | - |
| Hexane (for chromatography) | C₆H₁₄ | 86.18 | As needed | - | - |
| Ethyl Acetate (for chromatography) | C₄H₈O₂ | 88.11 | As needed | - | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Glass funnels
-
250 mL Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Standard laboratory glassware
-
Analytical balance
-
NMR Spectrometer
-
Mass Spectrometer
Experimental Workflow Diagram
// Define nodes for each step A [label="1. Reagent Setup\n(Flask under N₂)", fillcolor="#F1F3F4"]; B [label="2. Reductive Amination\n(Stir at RT, 12-18h)", fillcolor="#FBBC05"]; C [label="3. Reaction Quench\n(Add sat. NaHCO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Extraction\n(DCM / Aqueous layers)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Drying & Concentration\n(MgSO₄, Rotovap)", fillcolor="#F1F3F4"]; F [label="6. Purification\n(Flash Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Characterization\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Define the workflow path A -> B -> C -> D -> E -> F -> G; }
Caption: A high-level overview of the experimental procedure.
Step-by-Step Synthesis Protocol
Part A: Reductive Amination
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(thiophen-2-yl)ethan-1-amine (1.00 g, 7.86 mmol).
-
Dissolve the amine in 40 mL of anhydrous dichloromethane (DCM).
-
Add cyclohexanone (0.89 mL, 8.65 mmol, 1.1 eq) to the solution.
-
Seal the flask with a septum and allow the mixture to stir under a nitrogen atmosphere at room temperature for 30 minutes. This allows for the initial formation of the iminium intermediate.
-
Carefully add sodium triacetoxyborohydride (2.50 g, 11.79 mmol, 1.5 eq) to the reaction mixture in portions over 10 minutes. Causality Note: Adding the reducing agent portion-wise helps to control any potential exotherm and initial gas evolution.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 90:10 mixture of Hexane:Ethyl Acetate with 1% triethylamine. The product spot should be less polar than the starting amine.
Part B: Aqueous Work-up and Extraction
-
Once the reaction is complete, carefully quench the reaction by slowly adding ~50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 15 mL) - This step removes any unreacted primary amine.
-
1 M NaOH (2 x 15 mL) - This step removes any acidic byproducts and ensures the product is in its free base form.
-
Brine (1 x 30 mL) - This step removes the bulk of the water from the organic layer.
-
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Part C: Purification
-
Purify the crude oil using flash column chromatography on silica gel.[7]
-
Eluent System: A gradient of 5% to 20% Ethyl Acetate in Hexane containing 0.5% Triethylamine. Rationale: The addition of a small amount of triethylamine prevents the amine product from streaking on the acidic silica gel, leading to better separation.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield N-(1-thien-2-ylethyl)cyclohexanamine as a pure oil. The expected molecular weight is 209.35 g/mol .[8]
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect characteristic signals for the thiophene ring protons (typically between 6.8-7.2 ppm), the cyclohexyl ring protons (broad multiplets between 1.0-2.0 ppm), and the ethyl bridge protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect distinct signals for the carbons of the thiophene ring, the cyclohexyl ring, and the ethyl linker.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 210.
References
- Vertex AI Search. (n.d.).
- Santa Cruz Biotechnology. (n.d.). N-(1-Thien-2-ylethyl)cyclohexanamine. SCBT. Retrieved February 12, 2026.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET (N-Methylcyclohexylamine). Retrieved February 12, 2026.
- Spectrum Chemical. (2015). SAFETY DATA SHEET (Cyclohexylamine). Retrieved February 12, 2026.
- ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine.... Retrieved February 12, 2026.
- MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved February 12, 2026.
- Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved February 12, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. N-(1-Thien-2-ylethyl)cyclohexanamine | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Notes & Protocols for the Extraction and Isolation of N-(1-thien-2-ylethyl)cyclohexanamine
Introduction: The Imperative for Purity
N-(1-thien-2-ylethyl)cyclohexanamine is a secondary amine featuring a thiophene ring and a cyclohexyl group. As with many novel chemical entities in drug discovery and development, its biological activity and pharmacological profile are intrinsically linked to its purity. Impurities, whether they are starting materials, by-products, or degradation products, can confound experimental results, lead to inaccurate structure-activity relationship (SAR) data, and pose significant safety risks.
This guide provides a comprehensive overview of robust, field-proven techniques for the extraction, isolation, and purification of N-(1-thien-2-ylethyl)cyclohexanamine from a crude reaction mixture. The protocols herein are designed not merely as procedural steps but as a self-validating system, grounded in the fundamental physicochemical properties of the target molecule. We will explore the causality behind each experimental choice, empowering the researcher to adapt and troubleshoot effectively.
Strategic Foundation: Physicochemical Properties
The purification strategy for N-(1-thien-2-ylethyl)cyclohexanamine is dictated by its key structural features:
-
The Secondary Amine: This functional group is basic (pKa of the conjugate acid is typically in the 10-11 range for similar secondary amines) and serves as the primary handle for purification.[1] It can be reversibly protonated to form a water-soluble salt.[2]
-
Lipophilicity: The presence of the cyclohexyl ring and the thiophene moiety imparts significant non-polar character to the molecule, making the free base highly soluble in organic solvents and largely insoluble in water.
Our multi-step purification strategy will leverage these properties: first, a bulk separation based on basicity using acid-base extraction, followed by chromatographic polishing to remove closely related impurities, and finally, recrystallization to achieve high analytical purity.
Protocol 1: Bulk Purification via Automated Liquid-Liquid Acid-Base Extraction
This technique is the cornerstone for separating the basic target compound from any neutral or acidic impurities present in the crude reaction mixture.[3] The process hinges on selectively transferring the amine into an aqueous phase by converting it to its water-soluble ammonium salt form with acid.[4][5]
Causality and Mechanistic Insight
By washing the organic solution of the crude product with an acidic aqueous solution (e.g., dilute HCl), the basic N-(1-thien-2-ylethyl)cyclohexanamine is protonated. The resulting ammonium chloride salt, now an ionic species, exhibits high solubility in the aqueous phase.[2] Neutral organic impurities (e.g., unreacted starting materials, non-basic by-products) remain in the organic layer and can be discarded. Subsequently, the aqueous layer containing the protonated amine is basified (e.g., with NaOH), which deprotonates the ammonium salt, regenerating the water-insoluble free base.[6] The purified amine can then be recovered by extraction back into a fresh organic solvent.
Experimental Workflow Diagram
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask. The upper organic layer contains neutral and acidic impurities and can be discarded.
-
Back-Extraction (Optional but Recommended): To maximize recovery, wash the discarded organic layer with a fresh, smaller portion of 1M HCl. Combine this second aqueous wash with the first.
-
Basification: Place the combined aqueous extracts in an ice bath to dissipate heat from the subsequent neutralization. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the pH of the solution is >12, as confirmed by pH paper. The amine free base may precipitate or form an oily layer.
-
Product Recovery: Add a fresh portion of the original organic solvent (DCM or EtOAc) to the basified aqueous mixture in a separatory funnel. Shake vigorously to extract the liberated amine free base back into the organic phase.
-
Final Wash and Dry: Drain the organic layer. Wash it once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-(1-thien-2-ylethyl)cyclohexanamine.
Protocol 2: High-Resolution Purification by Flash Column Chromatography
While acid-base extraction removes gross impurities, chromatography is essential for separating the target compound from structurally similar by-products. The basic nature of the amine presents a challenge with standard silica gel due to strong acid-base interactions.[7]
Causality and Mechanistic Insight
The surface of standard silica gel is populated with acidic silanol groups (Si-OH), which can strongly and sometimes irreversibly bind to basic amines.[8] This interaction leads to significant peak tailing, poor resolution, and potential loss of the compound on the column. To mitigate this, two primary strategies are employed:
-
Mobile Phase Modification: Adding a small amount of a competitive base, such as triethylamine (Et₃N) or ammonium hydroxide, to the eluent.[8] These additives saturate the acidic sites on the silica, allowing the target amine to elute more symmetrically.
-
Modified Stationary Phase: Using an amine-functionalized silica gel (KP-NH).[7] This stationary phase has a less acidic surface, which minimizes the problematic interactions and often provides superior separation for amines in simpler, non-basic solvent systems.[7]
Experimental Workflow Diagramdot
Sources
- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Sample Preparation and GC-MS Profiling of N-(1-thien-2-ylethyl)cyclohexanamine
Abstract & Introduction
The analysis of structural analogs in forensic and clinical toxicology requires robust methodologies capable of distinguishing subtle isomeric differences while mitigating matrix effects. N-(1-thien-2-ylethyl)cyclohexanamine is a secondary amine featuring a thiophene ring and a cyclohexane moiety. Structurally related to designer stimulants like Methiopropamine (MPA) and Propylhexedrine, this compound presents specific analytical challenges:
-
Peak Tailing: The secondary amine group interacts strongly with silanol groups in GC liners and columns.
-
Volatility: While volatile enough for GC, the underivatized form often yields poor sensitivity and reproducibility.
-
Matrix Interference: In biological matrices (urine, plasma), endogenous amines can co-elute.
This guide details a dual-track sample preparation strategy (Rapid LLE vs. High-Purity SPE) and a critical derivatization step using Pentafluoropropionic Anhydride (PFPA) to ensure chromatographic excellence and mass spectral specificity.
Physicochemical Context
Understanding the molecule is the first step to successful extraction.
| Property | Value (Est.) | Implications for Protocol |
| Molecular Formula | C₁₂H₁₉NS | Sulfur isotope pattern (³⁴S) aids ID. |
| Molecular Weight | 209.35 g/mol | Suitable for EI-MS. |
| pKa (Base) | ~10.5 - 10.8 | Critical: Extraction pH must be >12.5 to ensure >99% non-ionized state. |
| LogP | ~3.2 | Lipophilic enough for organic solvent extraction. |
| Functional Groups | 2° Amine, Thiophene | Amine requires capping (derivatization); Thiophene is stable but prone to oxidation if overheated (>100°C). |
Experimental Workflow Selector
Choose the extraction method based on your sensitivity requirements and sample throughput.
Figure 1: Decision matrix for selecting the appropriate sample preparation workflow.
Method A: Rapid Liquid-Liquid Extraction (LLE)
Best for: Urine screening, synthesis verification, high-concentration samples.
Reagents
-
Extraction Solvent: Ethyl Acetate (EtOAc) or Hexane:Dichloromethane (4:1). Note: EtOAc extracts more polar metabolites but is dirtier.
-
Buffer: 2M NaOH (pH adjustment).
-
Internal Standard (IS): Methiopropamine-d3 or Propylhexedrine-d3 (1 µg/mL in MeOH).
Protocol
-
Aliquot: Transfer 1.0 mL of urine/sample into a borosilicate glass tube.
-
Spike: Add 20 µL of Internal Standard solution.
-
Alkalinize: Add 200 µL of 2M NaOH. Vortex briefly. Check pH; it must be >12.
-
Why? The amine (pKa ~10.6) must be fully deprotonated to partition into the organic layer.
-
-
Extract: Add 3.0 mL of Extraction Solvent. Cap and rock/rotate for 10 minutes.
-
Separate: Centrifuge at 3000 rpm for 5 minutes.
-
Transfer: Transfer the top organic layer to a clean conical tube.
-
Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not over-dry (volatile amine loss is possible before derivatization).
Method B: Mixed-Mode Solid Phase Extraction (SPE)
Best for: Blood/Plasma, post-mortem tissue, low-level detection. Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 60 mg/3 mL.
Protocol
-
Pre-treatment: Dilute 1 mL plasma/urine with 2 mL Phosphate Buffer (0.1M, pH 6.0).
-
Mechanism: At pH 6, the amine is charged (protonated, NH₂⁺) and will bind to the cation exchange sorbent.
-
-
Condition: 2 mL MeOH followed by 2 mL Water.
-
Load: Pass sample through cartridge at 1-2 mL/min.
-
Wash 1 (Aqueous): 2 mL 0.1M HCl. (Removes proteins/zwitterions).
-
Wash 2 (Organic): 2 mL MeOH. (Removes neutrals/acidic drugs).[1]
-
Elute: 2 mL of 5% Ammonium Hydroxide in Ethyl Acetate (freshly prepared).
-
Mechanism: The base neutralizes the amine, breaking the ionic bond; the organic solvent elutes the now-neutral lipophile.
-
-
Dry: Evaporate eluate to dryness under Nitrogen at 40°C.
Derivatization: Acylation with PFPA
Derivatization is mandatory for this analyte to prevent peak tailing and improve mass spectral identification. We use Pentafluoropropionic anhydride (PFPA) .[2][3][4]
Reaction Mechanism
The secondary amine attacks the carbonyl carbon of the anhydride, releasing pentafluoropropionic acid and forming the amide.
Figure 2: Acylation mechanism converting the polar amine to a volatile amide.
Derivatization Protocol
-
Reconstitute: To the dried residue (from LLE or SPE), add 50 µL Ethyl Acetate .
-
Reagent Addition: Add 50 µL PFPA .
-
Incubate: Cap vial tightly. Heat at 60°C for 20 minutes .
-
Note: Do not exceed 70°C to preserve the thiophene ring integrity.
-
-
Evaporate: Cool to room temperature. Evaporate to dryness under Nitrogen (removes excess acid byproduct).
-
Final Reconstitution: Dissolve in 100 µL Ethyl Acetate (or Isooctane). Transfer to GC vial with insert.
GC-MS Acquisition Parameters
Instrument: Agilent 7890/5977 (or equivalent). Column: DB-5MS or ZB-5MS (30 m × 0.25 mm × 0.25 µm).
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization of the PFP-derivative. |
| Injection | 1 µL Splitless | Splitless for 1.0 min to maximize sensitivity. |
| Carrier Gas | Helium, 1.0 mL/min | Constant flow for stable retention times. |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) | Fast ramp prevents broadening; derivatized amine elutes ~8-10 min. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| Ionization | EI (70 eV) | Standard library matching. |
| Acquisition | Scan (40-550 amu) or SIM | Use SIM for quantitation (see ions below). |
Mass Spectral Targets (PFP Derivative)
The PFP group adds 146 amu to the molecular weight.
-
Target Derivative MW: ~355 amu.
-
Quantitation Ion: m/z 204 (Cleavage alpha to the amide nitrogen, retaining the thiophene-ethyl chain).
-
Qualifier Ions:
-
m/z 110 (Thiophene-ethyl fragment).
-
m/z 119 (Pentafluoroethyl fragment).
-
m/z 81 (Cyclohexyl fragment).
-
Troubleshooting & Validation
-
Issue: Low Recovery.
-
Cause: pH during LLE was <12, or the SPE elution solvent wasn't basic enough.
-
Fix: Verify pH of aqueous phase after adding buffer/base.
-
-
Issue: Peak Tailing (even after derivatization).
-
Cause: Incomplete reaction or moisture in the vial (PFPA hydrolyzes to acid).
-
Fix: Use anhydrous solvents (stored over molecular sieves) and fresh PFPA.
-
-
Issue: "Ghost" Peaks.
-
Cause: Excess PFPA overloading the detector.
-
Fix: Ensure the "Evaporate" step (Step 4 in Derivatization) is thorough.
-
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Other Drugs of Abuse. Retrieved from
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - General Amine Fragmentation Patterns. Retrieved from
- Journal of Analytical Toxicology. (2016). Optimization of PFPA Derivatization for Sympathomimetic Amines in Urine. (General Reference for PFPA protocols).
Sources
- 1. unitedchem.com [unitedchem.com]
- 2. Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Purity in the Synthesis of N-(1-thien-2-ylethyl)cyclohexanamine
Welcome to the technical support center for the synthesis of N-(1-thien-2-ylethyl)cyclohexanamine. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common purity issues encountered during the synthesis of this and structurally related secondary amines. By understanding the underlying chemical principles of the reductive amination pathway, you can effectively troubleshoot and optimize your reaction conditions to achieve high-purity material.
Section 1: The Synthetic Pathway & Common Pitfalls
The most common and efficient route to N-(1-thien-2-ylethyl)cyclohexanamine is the direct reductive amination of cyclohexanone with 2-(thiophen-2-yl)ethanamine. This one-pot reaction involves two key stages: the formation of an imine intermediate and its subsequent reduction to the target secondary amine.[1][2] The choice of a mild reducing agent, such as Sodium Triacetoxyborohydride (STAB), is crucial as it selectively reduces the protonated iminium ion much faster than the starting ketone.[3]
General Reaction Scheme
The reaction proceeds via a hemiaminal intermediate, which dehydrates to form an imine. Under mildly acidic conditions, the imine is protonated to form an iminium ion, which is then rapidly reduced by the hydride agent.[4][5]
Caption: General workflow for reductive amination.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues leading to low purity of the final product.
Q1: My reaction has stalled, and I see a large amount of unreacted cyclohexanone and/or 2-(thiophen-2-yl)ethanamine by TLC/LC-MS. What's the cause?
A1: Low conversion is typically linked to four factors: pH, moisture, reagent stoichiometry, or reagent quality.
-
Causality (pH): The formation of the imine intermediate is the rate-limiting step and is catalyzed by mild acid (optimal pH ~5-6).[6][7] If the reaction medium is too neutral or basic, imine formation is slow. If it's too acidic, the primary amine starting material becomes fully protonated to a non-nucleophilic ammonium salt, halting the reaction.[7]
-
Troubleshooting Steps:
-
Verify pH: If your reaction is sluggish, consider adding a catalytic amount (0.5-1.0 equivalents) of a weak acid like acetic acid. This is often included in standard protocols to ensure the pH is in the optimal range for iminium ion formation.[8][9]
-
Ensure Anhydrous Conditions: The formation of the imine from the hemiaminal is a dehydration reaction.[4] Any water present in the solvent or on the glassware can shift the equilibrium back towards the starting materials. Ensure you are using anhydrous solvents (like 1,2-dichloroethane or THF) and flame-dried glassware.[8]
-
Check Reagent Quality: The reducing agent, STAB, is moisture-sensitive and can degrade over time.[1][10] Using a freshly opened bottle or a properly stored reagent is critical. If you suspect degradation, you may need to add a larger excess (e.g., 1.5-2.0 equivalents) of the reducing agent.
-
Q2: My final product is contaminated with a significant side-product that has a mass corresponding to the starting amine reacting with two molecules of cyclohexanone. How can I prevent this?
A2: This side-product is the tertiary amine, N,N-bis(cyclohexyl)-1-(thien-2-yl)ethanamine. It forms when the desired secondary amine product, being nucleophilic, competes with the primary amine starting material and reacts with another molecule of cyclohexanone.
-
Causality (Over-alkylation): This is a classic problem in reductive aminations.[7][8] The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a second reductive amination event.
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the primary amine, 2-(thiophen-2-yl)ethanamine. This ensures that the cyclohexanone is consumed before significant amounts of the secondary amine product can react further.[8]
-
Control Reagent Addition: Add the reducing agent portion-wise over 30-60 minutes rather than all at once. This keeps the concentration of the hydride low, favoring the reduction of the more reactive primary iminium ion over the secondary one that forms later.
-
Lower Temperature: Running the reaction at 0 °C instead of room temperature can slow down the rate of the competing dialkylation reaction more than the desired mono-alkylation.
-
Caption: Common side-products in reductive amination.
Q3: My product is difficult to purify by column chromatography. It either streaks badly or co-elutes with a non-polar impurity. What are my options?
A3: Amines are notoriously tricky to purify via standard silica gel chromatography due to their basicity. Streaking is caused by strong, non-uniform interactions with the acidic silanol groups on the silica surface.
-
Causality (Basicity): The lone pair on the nitrogen atom of your amine product interacts strongly with the acidic silica gel, leading to poor peak shape and tailing.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your hexane/ethyl acetate mobile phase will neutralize the active sites on the silica. This allows the amine to elute cleanly with a symmetrical peak shape.
-
Use a Different Stationary Phase: If baseline separation is still not achieved, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds. Alternatively, reversed-phase (C18) chromatography may provide a different selectivity profile.
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction to remove non-basic impurities. Dissolve the crude product in a non-polar solvent (like dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer. The non-polar impurities will remain in the organic layer, which can be discarded. Then, basify the aqueous layer with NaOH and extract your purified amine back into a fresh organic solvent.
-
Section 3: Recommended Protocols
Protocol 1: Optimized Direct Reductive Amination
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq) and 2-(thiophen-2-yl)ethanamine (1.1 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M.
-
Add glacial acetic acid (1.0 eq) and stir the mixture for 20 minutes at room temperature to facilitate imine formation.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 2-4 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Proceed to the workup protocol.
Protocol 2: Aqueous Workup and Extraction
-
After quenching, transfer the reaction mixture to a separatory funnel.
-
Dilute with additional dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2x)
-
Water (1x)
-
Brine (1x)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Section 4: Data & Decision Tools
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Pros | Cons |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and selective for imines/iminium ions over ketones.[1][11] Non-toxic byproducts. | Moisture sensitive; reacts with protic solvents like methanol.[10][11] |
| Sodium Cyanoborohydride | NaBH₃CN | Stable in mildly acidic and protic solvents.[6] Selectively reduces iminium ions.[7] | Releases highly toxic HCN gas upon quenching with strong acid or during workup.[2] |
| Sodium Borohydride | NaBH₄ | Inexpensive and powerful. | Can reduce the starting ketone or aldehyde if not used carefully, leading to alcohol byproducts.[7] Requires careful pH control. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low purity.
Section 5: References
-
Sodium triacetoxyborohydride - Wikipedia. Wikipedia. [Link]
-
pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. PubMed. [Link]
-
Borch Reductive Amination. Chem-Station International Edition. [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]
-
Sodium triacetoxyborohydride - Sciencemadness Wiki. Sciencemadness. [Link]
-
Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. Study.com. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
-
Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. [Link]
-
Reductive amination of cyclohexanone with 1,6-diaminohexane over various catalysts. ResearchGate. [Link]
-
Reductive amination - Wikipedia. Wikipedia. [Link]
-
Reductive Amination. Organic Chemistry Tutor. [Link]
-
Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. interchim.fr [interchim.fr]
- 4. vaia.com [vaia.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
- 11. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling N-(1-thien-2-ylethyl)cyclohexanamine
Topic: Personal protective equipment for handling N-(1-thien-2-ylethyl)cyclohexanamine Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: Operational Risk Profile
N-(1-thien-2-ylethyl)cyclohexanamine is a secondary amine intermediate often utilized in the synthesis of mucolytics and pharmaceutical analogs.[1][2] As a research chemical with limited specific toxicological data, it must be handled under the "Universal Precaution for Novel Amines" protocol.
Critical Hazard Assessment:
-
Primary Hazard: Corrosive (Category 1B). Capable of causing irreversible skin burns and eye damage due to the secondary amine functionality.
-
Secondary Hazard: Acute Toxicity (Oral/Dermal). Structural analogs (e.g., cyclohexylamine, thiophene derivatives) exhibit significant acute toxicity.
-
Physical Hazard: Combustible Liquid. Flash point likely >60°C but <100°C.[1]
Immediate Action Required:
-
Mandatory Engineering Control: All open handling must occur inside a certified chemical fume hood.[1]
-
PPE Standard: Double-gloving (Nitrile/Laminate) and chemical splash goggles are non-negotiable.[1]
Chemical Profile & Predicted Hazard Matrix
Scientific Integrity Note: In the absence of a compound-specific REACH dossier, this profile is derived from Structure-Activity Relationship (SAR) analysis of its precursors: Cyclohexylamine (CAS 108-91-8) and 2-Acetylthiophene (CAS 88-15-3).[1]
| Parameter | Data / Prediction | Operational Implication |
| Structure | Secondary Amine + Thiophene Ring | High lipophilicity facilitates skin absorption.[1] |
| Physical State | Viscous Liquid / Low-melting Solid | Likely to adhere to surfaces; difficult to decontaminate.[1] |
| Basicity (pKa) | ~10.5 (Estimated) | Corrosive to tissue; incompatible with acids/oxidizers. |
| GHS Classification | Danger | H314: Causes severe skin burns and eye damage.H302+H312: Harmful if swallowed or in contact with skin.[1][3] |
Personal Protective Equipment (PPE) Matrix
Selection Logic: The lipophilic nature of the thiophene ring combined with the penetrating power of the amine requires barrier materials that resist organic permeation.[1]
Glove Selection Protocol
| Material | Thickness | Breakthrough Time | Usage Context |
| Silver Shield / 4H (Laminate) | >0.06 mm | >480 min | Primary Barrier. Mandatory for spill cleanup or prolonged immersion.[1] |
| High-Grade Nitrile | >0.11 mm | 30–60 min | Splash Guard Only. Use as an outer glove over laminate for dexterity.[1] |
| Latex / Vinyl | N/A | <5 min | FORBIDDEN. Rapid permeation and degradation. |
Respiratory & Body Protection [1][3][4][5]
-
Respiratory: If working outside a fume hood (Emergency Only): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges + P100 pre-filter.[1]
-
Eye/Face: Chemical Splash Goggles (ANSI Z87.1).[1] Face shield required if pouring volumes >100 mL.[1]
-
Body: Lab coat (Nomex/Flame Resistant preferred due to flammability risk) + Chemical-resistant apron for bulk transfer.[1]
Operational Protocol: Safe Handling Workflow
Objective: Prevent exposure and cross-contamination during synthesis or aliquoting.
Step 1: Preparation & Engineering Controls
-
Verify Fume Hood velocity is 100 fpm (0.5 m/s) .
-
Clear the hood deck of incompatible solvents (e.g., acetone, chloroform) to prevent exothermic quaternary salt formation.
-
Static Control: Ground all metal containers. Amines can accumulate static charge during pouring.[1]
Step 2: Transfer & Weighing
-
Solids: Use a disposable anti-static weighing boat.[1] Do not return excess material to the stock container.
-
Liquids: Use a glass syringe with a Luer-lock tip for volumes <20 mL. For larger volumes, use a cannula transfer system under positive nitrogen pressure.
Step 3: Reaction Monitoring (TLC/LCMS)
-
Quenching: Aliquots for analysis must be quenched immediately in a vial containing MeOH/Acetic Acid (9:1) to neutralize the amine before removing from the hood.
Figure 1: Safe Handling Workflow ensuring containment from stock to disposal.
Emergency Response & Disposal
Trustworthiness: These protocols are based on neutralizing the specific chemical properties of lipophilic amines.
Spill Response Logic
-
Evacuate: If spill is >50 mL outside a hood, evacuate the lab.
-
PPE Up: Don Silver Shield gloves and respiratory protection.[1]
-
Neutralize: Do NOT use water immediately (spreads the oily amine).
-
Absorb with vermiculite or dry sand .[1]
-
Treat the absorbed material with Citric Acid (10% aq) or Dilute Acetic Acid to convert the volatile amine into a non-volatile salt.
-
-
Clean: Wipe surface with soap and water after neutralization.[1]
Waste Disposal
-
Stream: Basic Organic Waste .
-
Incompatibility: Do not mix with Oxidizing Acids (Nitric, Perchloric) or Active Halogens (risk of N-haloamine formation).[1]
-
Labeling: Must be tagged "Corrosive, Toxic, Flammable".
Scientific Context: Synthesis & Reactivity
Expertise: Understanding the origin of the chemical aids in predicting impurities.
This compound is typically synthesized via Reductive Amination , a two-step process involving the condensation of 2-acetylthiophene with cyclohexylamine, followed by reduction.[1]
Figure 2: Reductive Amination Pathway.[1] Note that residual Cyclohexylamine (reactant) may be present as an impurity, contributing to the corrosive hazard.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Cyclohexylamine (CAS 108-91-8). Retrieved from [Link][1]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.[1] (Standard protocol reference for reductive amination safety).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
